3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

Process Safety Medicinal Chemistry Kinase Inhibitors

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is a heterocyclic building block featuring a cyclobutanone ring directly substituted with a 4-nitroimidazole moiety. This structural arrangement positions it as a critical intermediate in medicinal chemistry, specifically in the development of cis-1,3-disubstituted cyclobutyl kinase inhibitors.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 716316-22-2
Cat. No. B1354193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone
CAS716316-22-2
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2
InChIKeyQWJAHWGRKIDLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone (CAS 716316-22-2): A Strategic Intermediate for Stereoselective Synthesis


3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone [1] is a heterocyclic building block featuring a cyclobutanone ring directly substituted with a 4-nitroimidazole moiety . This structural arrangement positions it as a critical intermediate in medicinal chemistry, specifically in the development of cis-1,3-disubstituted cyclobutyl kinase inhibitors [2]. Its primary procurement value lies not in inherent bioactivity, but in its proven ability to enable a novel, efficient, and safer synthetic pathway that overcomes significant limitations of previous methods used to generate pharmaceutical leads [2].

Why 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone Cannot Be Replaced by Other 4-Nitroimidazole or Cyclobutanone Derivatives


Generic substitution fails for 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone because its specific molecular architecture solves a unique synthetic problem. The compound acts as a latent 1,4-Michael acceptor for 4-nitroimidazole via an *in situ* generated cyclobutenone, a critical reactivity pathway that avoids the use of explosive 1,4-dinitroimidazole (1,4-DNI) [1]. Closely related analogs, such as 1-alkyl-4-nitroimidazoles or other cyclobutanone derivatives, lack either the requisite leaving group at the 3-position to generate this reactive intermediate or the correct electronic character for the subsequent stereoselective reductive amination that delivers the cis-1,3-substitution pattern essential for bioactivity [1]. Simply put, the compound is not a generic building block but a process-specific solution, and swapping it for a cheaper or more available analog would necessitate reverting to a longer, more hazardous synthetic sequence with poor stereochemical control.

Quantitative Evidence for Selecting 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone Over Its Closest Competitors


Elimination of Explosive Reagent 1,4-Dinitroimidazole (1,4-DNI) in Kinase Inhibitor Synthesis

The use of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone completely eliminates the requirement for 1,4-dinitroimidazole (1,4-DNI), a reagent designated as potentially explosive, in the synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. The previous synthetic route required direct addition of 3-aminocyclobutanol to 1,4-DNI [1]. The alternative route avoids this hazard.

Process Safety Medicinal Chemistry Kinase Inhibitors

Reduction in Total Synthetic Steps to Key Kinase Inhibitor Intermediate

The synthetic route utilizing 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone as a linchpin intermediate is significantly shorter than the first-generation route. The paper explicitly states the new route is four steps shorter overall (8 steps vs 12 steps from commercially available material) [1].

Synthetic Efficiency Process Chemistry MedChem Step-Count

Dual Role: High-Yielding Synthesis of the Intermediate Itself Enabling Subsequent Stereoselective Transformations

The compound is synthesized in a 65% yield via a novel 1,4-addition of 4-nitroimidazole to in situ generated cyclobutenone [1]. More critically, subsequent reductive amination of this ketone product proceeds with exceptional diastereoselectivity (>20:1 cis/trans ratio) with bis(p-methoxybenzyl)amine, a crucial step for installing the cis-1,3-substitution pattern required for biological activity [1]. The first route gave only a 1:1 cis/trans mixture [1].

Synthetic Methodology Reaction Yield Reductive Amination

Structural Confirmation Ensures Identity for Quality Control

The identity of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is rigorously confirmed through high-resolution mass spectrometry and NMR spectroscopy, providing unambiguous quality control benchmarks. The reported HRMS shows excellent agreement with the calculated mass [1], and distinct 1H NMR signals can be used to verify the integrity of the cyclobutanone ring and the 4-nitroimidazole substituent, unlike less defined mixtures from alternative routes.

Analytical Chemistry Quality Control Procurement Specification

High-Value Application Scenarios for 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone in Pharmaceutical R&D


Scale-Up of Safer, Stereochemically-Pure Kinase Inhibitor Programs

For a medicinal chemistry program advancing a cis-1,3-disubstituted cyclobutyl kinase inhibitor to preclinical development, this compound is the preferred intermediate. As demonstrated by Helal et al. [1], it replaces a route reliant on the explosive 1,4-DNI and delivers a >20:1 stereochemical ratio after reductive amination. Procurement should prioritize this intermediate when safety and stereochemical purity are non-negotiable for scale-up.

Custom Synthesis of 4-Aminoimidazole-Derived Biological Probes

The compound serves as a stable, storable precursor to 4-aminoimidazole derivatives [1]. Since the corresponding 4-aminoimidazole product is unstable, researchers can purchase this nitro-compound and perform the reduction immediately before use. This is the optimal procurement strategy for labs needing to generate sensitive, active 4-aminoimidazole probes for CDK inhibition assays without maintaining a stock of the unstable amine.

Chemical Process Development and Route Scouting Studies

Process chemists conducting route scouting to improve the efficiency of a kinase inhibitor synthesis should baseline their work against the 8-step route enabled by this compound [1]. By procuring it as a starting point, a development team can benchmark new synthetic strategies against a published, 65%-yield step that completely avoids explosive intermediates and offers superior diastereocontrol, setting a high bar for any new methodology.

Quote Request

Request a Quote for 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.